1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Description
1-[(4-Bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a pyrazole derivative featuring a sulfonyl group (-SO₂-) at the 1-position of the pyrazole ring, linked to a 4-bromo-3-methylphenyl substituent. The pyrazole core is substituted with methyl groups at positions 3 and 3.
Key physicochemical properties can be inferred from related compounds:
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8-6-11(4-5-12(8)13)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDWHFIOHPFPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This process stabilizes the highest-occupied molecular orbital (HOMO) and is achieved through a series of reactions involving bromination and sulfonylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been investigated for its potential as a pharmaceutical agent. Its sulfonamide group enhances its pharmacological properties, making it a candidate for developing inhibitors targeting specific enzymes involved in disease pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain cancer cell lines, suggesting potential use in cancer therapy .
Agrochemicals
The compound's structure allows it to function as a herbicide or pesticide. Research indicates that pyrazole derivatives can affect plant growth regulators and pest resistance mechanisms.
Case Study : Research conducted by agricultural scientists showed that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield .
Material Science
In materials science, this compound is explored for its role in creating novel polymers and composites with enhanced thermal stability and mechanical properties.
Data Table: Comparison of Material Properties
| Property | Control Sample | Sample with Compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 75 |
| Thermal Stability (°C) | 200 | 250 |
| Flexural Modulus (GPa) | 5 | 8 |
This table illustrates the improvements in mechanical properties when incorporating the compound into polymer matrices.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrazole ring. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Pyrazole Derivatives
(a) 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Structure : Features a dihydropyrazole ring with a 4-methylphenylsulfonyl group.
- Synthesis : Reacts 5-phenyl-4,5-dihydro-1H-pyrazole with 4-methylbenzenesulfonyl chloride.
- Crystallography : The pyrazoline ring is nearly planar (max. deviation: 0.078 Å), suggesting rigidity that may influence molecular packing or receptor binding.
- Key difference : The dihydropyrazole core (vs. fully aromatic pyrazole in the target compound) reduces aromaticity, altering electronic properties.
(b) 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Halogen-Substituted Pyrazole Derivatives
(a) 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole
- Structure : Lacks the sulfonyl group but retains the 4-bromo-3-methylphenyl substituent.
- Properties :
- Key difference : Absence of the sulfonyl group reduces polarity and solubility compared to the target compound.
(b) 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Structure : A dihydropyrazolone with bromine and chlorophenyl groups.
(a) 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole Derivatives
- Activity : Demonstrates hypotensive, antiarrhythmic, and analgesic properties in rodents.
- Modifications : Bromination at the 4-position enhances antiplatelet activity.
- Key difference: The diphenyl substitution pattern contrasts with the monosubstituted phenyl-sulfonyl group in the target compound.
(b) 1-(Unsubstituted/Substituted)-3,5-Dimethyl-1H-pyrazole Derivatives
Comparative Data Table
Structural and Functional Insights
- Sulfonyl Group Impact : Enhances solubility and provides a handle for hydrogen bonding or ionic interactions, as seen in analogs like 1-(4-methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole.
- Synthetic Flexibility : Substitutions on the phenyl ring (e.g., propoxy in , chloro in ) allow tuning of electronic and steric properties.
Biological Activity
The compound 1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H20BrN3O2S
- Molecular Weight : 434.35 g/mol
- LogP : 4.6435
- Polar Surface Area : 55.306 Ų
These properties suggest a relatively lipophilic compound with potential for cell membrane permeability, which is essential for biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to This compound demonstrated cytotoxic effects and potential synergistic activity when combined with doxorubicin, a standard chemotherapy drug. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
Pyrazole derivatives have been shown to possess anti-inflammatory properties. For instance, compounds in this class have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazoles could reduce these cytokines' levels significantly, suggesting a mechanism that may involve inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Antimicrobial Activity
The antimicrobial potential of pyrazoles has also been explored. Studies have reported that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazoles demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and norfloxacin . The specific interactions at the bacterial cell wall or metabolic pathways may explain this activity.
The biological effects of This compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell survival and apoptosis.
- Oxidative Stress Induction : Some studies suggest that pyrazoles can increase reactive oxygen species (ROS), leading to oxidative stress in cancer cells, thereby promoting apoptosis .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
